An In-Depth Technical Guide to Carbamazepine-d10: Chemical Properties and Synthesis
An In-Depth Technical Guide to Carbamazepine-d10: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of Carbamazepine-d10, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, Carbamazepine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information for analytical and research applications.
Chemical Properties of Carbamazepine-d10
Carbamazepine-d10 is a stable, isotopically labeled form of Carbamazepine where ten hydrogen atoms on the dibenz[b,f]azepine ring system have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Carbamazepine in biological samples, ensuring high accuracy and precision in clinical and research settings.
Table 1: General Chemical Properties of Carbamazepine-d10
| Property | Value |
| IUPAC Name | 5H-dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide |
| Synonyms | Carbazepine-d10, CBZ-d10 |
| CAS Number | 132183-78-9 |
| Molecular Formula | C₁₅H₂D₁₀N₂O |
| Molecular Weight | 246.33 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Table 2: Physicochemical Properties of Carbamazepine-d10
| Property | Value |
| Melting Point | 189-192 °C (unlabeled) |
| Boiling Point | 411 °C at 760 mmHg (unlabeled) |
| Solubility | Soluble in Methanol, Acetone (Slightly, Sonicated), Chloroform (Slightly), DMSO, and DMF. |
| Storage | Store at -20°C for long-term stability. |
| Stability | Stable under recommended storage conditions. |
Synthesis of Carbamazepine-d10
A plausible synthetic route involves the deuteration of iminostilbene, the core dibenz[b,f]azepine structure, followed by the introduction of the carbamoyl group at the 5-position.
Conceptual Synthesis Workflow
The synthesis can be conceptualized in two main stages:
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Deuteration of Iminostilbene: This critical step involves the exchange of hydrogen atoms for deuterium on the aromatic rings of the iminostilbene molecule.
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Carbamoylation of Iminostilbene-d10: The deuterated iminostilbene is then reacted to introduce the carbamoyl group (-CONH₂) at the nitrogen atom of the azepine ring.
Conceptual workflow for the synthesis of Carbamazepine-d10.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general organic synthesis principles and known reactions for similar compounds. These protocols are for illustrative purposes and should be adapted and optimized by qualified researchers in a controlled laboratory setting.
Experiment 1: Synthesis of Iminostilbene-d10
This procedure is based on acid-catalyzed hydrogen-deuterium exchange on aromatic rings.
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Materials:
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Iminostilbene
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Deuterated sulfuric acid (D₂SO₄, 98% in D₂O)
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Deuterium oxide (D₂O)
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Anhydrous sodium carbonate
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Anhydrous diethyl ether
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Anhydrous magnesium sulfate
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place iminostilbene.
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Carefully add deuterated sulfuric acid to the flask under a nitrogen atmosphere.
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Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange. The progress of the reaction should be monitored by an appropriate analytical technique such as ¹H NMR or mass spectrometry to determine the degree of deuteration.
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After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
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Slowly and carefully quench the reaction by pouring the mixture over crushed ice made from D₂O.
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Neutralize the acidic solution by the slow addition of anhydrous sodium carbonate until the effervescence ceases.
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Extract the aqueous layer with anhydrous diethyl ether multiple times.
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude iminostilbene-d10.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
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Experiment 2: Synthesis of Carbamazepine-d10 from Iminostilbene-d10
This procedure is based on the reaction of iminostilbene with isocyanic acid, which can be generated in situ.
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Materials:
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Iminostilbene-d10 (from Experiment 1)
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Anhydrous sodium cyanate
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Glacial acetic acid
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Anhydrous toluene
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Anhydrous work-up solvents
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve iminostilbene-d10 in glacial acetic acid.
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Heat the solution to a moderate temperature (e.g., 60-70°C).
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Add anhydrous sodium cyanate portion-wise to the reaction mixture over a period of time. Isocyanic acid is generated in situ from the reaction of sodium cyanate and acetic acid.
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Stir the reaction mixture at the elevated temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration and wash it with water to remove any remaining acetic acid and salts.
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Dry the crude Carbamazepine-d10 product under vacuum.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethanol or toluene) to obtain pure Carbamazepine-d10.
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Applications in Research and Drug Development
Carbamazepine-d10 serves as an indispensable tool in various stages of pharmaceutical research and development:
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Pharmacokinetic Studies: It is used as an internal standard in bioanalytical methods to accurately quantify Carbamazepine and its metabolites in plasma, urine, and other biological matrices. This is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
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Metabolic Profiling: The use of a stable isotope-labeled internal standard helps in the identification and quantification of various metabolites of Carbamazepine.
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Bioequivalence Studies: In clinical trials comparing different formulations of Carbamazepine, Carbamazepine-d10 is used to ensure the reliability of the analytical data.
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Therapeutic Drug Monitoring (TDM): Accurate measurement of Carbamazepine levels in patients is essential for optimizing dosage and minimizing toxicity. Carbamazepine-d10 is the gold standard internal standard for LC-MS/MS methods used in TDM.
Signaling Pathways and Logical Relationships
While Carbamazepine-d10 is primarily used as an analytical standard, its unlabeled counterpart, Carbamazepine, exerts its therapeutic effects through various mechanisms, primarily by blocking voltage-gated sodium channels. The following diagram illustrates a simplified representation of the primary mechanism of action of Carbamazepine.
Simplified mechanism of action of Carbamazepine.
Conclusion
Carbamazepine-d10 is a vital tool for the pharmaceutical industry and clinical research. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable accurate and reliable quantification of Carbamazepine, contributing to the safe and effective use of this important medication. The synthesis of Carbamazepine-d10, while requiring specialized techniques for deuterium incorporation, follows established principles of organic chemistry, making it accessible to researchers with the appropriate expertise and facilities. This guide provides a foundational understanding of the chemical characteristics and synthetic strategies for Carbamazepine-d10, empowering scientists and developers in their research and analytical endeavors.
